

## A Comparative Guide to USP30 Inhibitors: MF-094 vs. ST-539

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30), **MF-094** and ST-539. USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathway to aid researchers in selecting the appropriate tool compound for their studies.

## **Quantitative Performance Comparison**

The following table summarizes the reported in vitro potency and selectivity of **MF-094** and ST-539 against USP30.



| Parameter        | MF-094                                                                                                                                     | ST-539                                                                                    |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| IC50 vs. USP30   | 120 nM[1]                                                                                                                                  | 0.37 μM (370 nM)[2]                                                                       |
| Selectivity      | <30% inhibitory activity against<br>a panel of 22 other<br>deubiquitinating enzymes<br>(USPs) at 10 µM[1].                                 | Does not inhibit USP1, USP8,<br>and USP9 at 10 μM.                                        |
| Reported Effects | Increases protein ubiquitination and accelerates mitophagy[1]. Restored viability and migration of AGE- treated human skin fibroblasts[3]. | Promotes ubiquitination of mitochondrial proteins and induces mitochondrial autophagy[2]. |

## **Signaling Pathway of USP30 in Mitophagy**

USP30 plays a crucial role in the PINK1/Parkin-mediated mitophagy pathway. Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade where PINK1 phosphorylates ubiquitin molecules on the mitochondrial surface. Phosphorylated ubiquitin then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Activated Parkin further ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby inhibiting the initiation and progression of mitophagy. Inhibition of USP30 by compounds such as MF-094 or ST-539 blocks this deubiquitinating activity, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced clearance of damaged mitochondria.



# MF-094 ST-539

USP30 in PINK1/Parkin-Mediated Mitophagy







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to USP30 Inhibitors: MF-094 vs. ST-539]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800839#mf-094-versus-other-usp30-inhibitors-like-st-539]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com